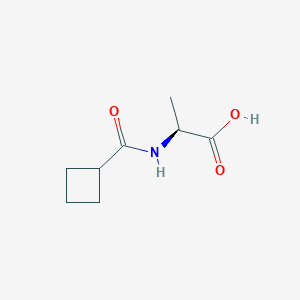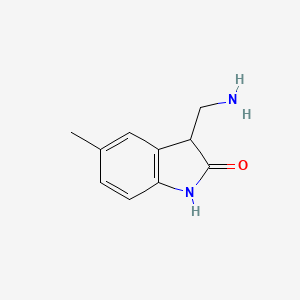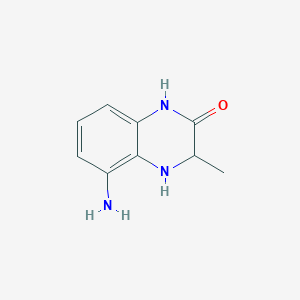
5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 3rd position, and a carbonyl group at the 2nd position of the quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxy-3-methylquinoxaline with ammonia or an amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of 5-amino-3-methyl-3,4-dihydroquinoxalin-2-ol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Quinoxaline derivatives with different functional groups.
Reduction: 5-Amino-3-methyl-3,4-dihydroquinoxalin-2-ol.
Substitution: Various substituted quinoxaline derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex quinoxaline derivatives. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: In biological research, 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and polymers. Its unique chemical structure allows for the creation of materials with desirable properties for various applications.
作用机制
The mechanism of action of 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes.
相似化合物的比较
5-Aminoquinoxaline: Lacks the methyl and carbonyl groups, resulting in different chemical properties and reactivity.
3-Methylquinoxaline: Lacks the amino and carbonyl groups, affecting its biological activity and applications.
2-Quinoxalinone:
Uniqueness: 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both the amino and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
41740-43-6 |
|---|---|
分子式 |
C9H11N3O |
分子量 |
177.20 g/mol |
IUPAC 名称 |
5-amino-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,10H2,1H3,(H,12,13) |
InChI 键 |
GYUVGPGKWRYRNT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC2=CC=CC(=C2N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



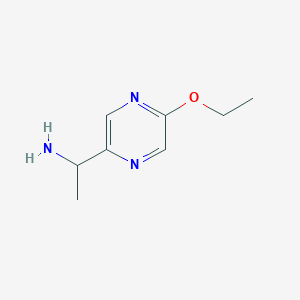
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)
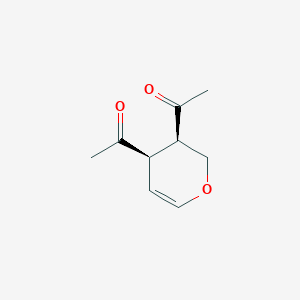
![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)
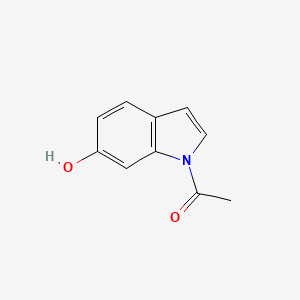

![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)



